3-Hydroxyproline

Collagen biochemistry Triple-helix stability Thermal denaturation

3-Hydroxyproline (3-Hyp, CAS 567-36-2) is a non-proteinogenic regioisomer of 4-hydroxyproline, classified as a post-translationally modified imino acid. It occurs almost exclusively in collagen, where it is the least abundant hydroxylated proline residue (typically.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 567-36-2
Cat. No. B1217163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyproline
CAS567-36-2
Synonyms3-hydroxyproline
3-hydroxyproline, (L)-isomer
3-hydroxyproline, DL-(cis)-isomer
3-hydroxyproline, DL-(trans)-isomer
3-hydroxyproline, L-(cis)-isomer
3-hydroxyproline, L-(trans)-isome
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1CNC(C1O)C(=O)O
InChIInChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1
InChIKeyBJBUEDPLEOHJGE-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyproline (CAS 567-36-2) – Chemical Class, Occurrence, and Procurement-Relevant Distinction from Common Hydroxyprolines


3-Hydroxyproline (3-Hyp, CAS 567-36-2) is a non-proteinogenic regioisomer of 4-hydroxyproline, classified as a post-translationally modified imino acid. It occurs almost exclusively in collagen, where it is the least abundant hydroxylated proline residue (typically <1% of total imino acids in fibrillar collagens, though reaching ~10% of total hydroxyproline in basement membrane type IV collagen) [1]. Unlike its abundant counterpart trans-4-hydroxy-L-proline (4-Hyp), which stabilises the collagen triple helix, 3-Hyp is produced by a distinct set of prolyl 3-hydroxylase enzymes (P3H1, P3H2, P3H3) and occupies unique sequence positions (Gly-3Hyp-4Hyp), suggesting a fundamentally different biological role that cannot be inferred from the behaviour of 4-Hyp [2].

Why Generic Substitution Fails for 3-Hydroxyproline: Regioisomeric Specificity in Collagen Biology and Analytical Detection


3-Hydroxyproline and 4-hydroxyproline share the same elemental composition and are isobaric (residue mass 113 Da), yet they are biosynthesised by separate enzyme families, occupy non-overlapping positions in the collagen triple helix, and exert opposing effects on triple-helix conformational stability [1]. Commercially available “hydroxyproline” preparations are overwhelmingly trans-4-hydroxy-L-proline; substituting such material for 3-Hyp in applications ranging from collagen biomarker quantification to metabolic pathway studies produces analytically invalid and biologically misleading results. The quantitative evidence below demonstrates that 3-Hyp is not a minor positional variant but a functionally distinct molecular entity requiring explicit procurement specifications.

3-Hydroxyproline – Quantified Evidence of Differentiation Against Closest Analogs (4-Hydroxyproline, Proline, Cis-4-Hydroxyproline, Trans-3-Hydroxyproline)


Thermal Stability of Collagen Triple Helix: 3-Hydroxyproline in the Xaa Position Increases Tm by 4.5 °C Relative to Proline, in Contrast to the Marked Destabilisation Observed with 3-Hyp in the Non-Natural Yaa Position

In a systematic study of collagen model peptides containing the natural Gly-3(S)Hyp-4(R)Hyp tripeptide unit, Mizuno et al. (2008) demonstrated that replacement of all nine Pro residues in the Xaa position with 3(S)Hyp increased the triple-helix melting temperature (Tm) from 52.0 °C to 56.5 °C, a gain of +4.5 °C as measured by differential scanning calorimetry [1]. This behaviour is opposite to that of 4-hydroxyproline, which exerts its strong stabilising effect when positioned in the Yaa position rather than Xaa. Conversely, Jenkins et al. (2003) showed that inserting a single 3-Hyp into the non-natural Yaa position of a host-guest peptide produces a large destabilisation due to steric clashes from inappropriate pyrrolidine ring puckering [2]. The directional effect (stabilising vs. destabilising) is therefore strictly position-dependent—a property not shared by 4-Hyp and not predictable from amino acid composition alone.

Collagen biochemistry Triple-helix stability Thermal denaturation

Strict Substrate Requirement: Prolyl 3-Hydroxylase 2 Exhibits Zero Activity on Substrates Lacking Prior 4-Hydroxyproline, Demonstrating Absolute Biosynthetic Hierarchy

Human prolyl 3-hydroxylase 2 (P3H2, UniProt Q8IVL5) catalyses the formation of 3-hydroxyproline exclusively on collagen chains that already contain 4-hydroxyproline in the third position of the Gly-Pro-Hyp triplet. The annotated functional data state unequivocally: “Has no activity on substrates that lack 4-hydroxyproline in the third position” [1]. This absolute dependency is absent in prolyl 4-hydroxylase, which hydroxylates Pro residues without any requirement for prior 3-hydroxylation. Biochemically, 3-Hyp formation is therefore a sequential, downstream event that cannot occur independently of 4-Hyp biosynthesis—a hierarchical relationship that fundamentally distinguishes the two hydroxylation systems.

Enzymology Collagen post-translational modification Prolyl hydroxylase specificity

Collagen Fibril Supramolecular Assembly: 3-Hydroxyproline Mediates Specific Intermolecular Binding That Is Lost in Osteogenesis Imperfecta with Deficient 3-Hydroxylation

Using synthetic collagen-like peptides, Hudson et al. (2012) demonstrated that a peptide containing 3-Hyp at the natural Pro-986 position of the α1(I) chain undergoes concentration-dependent self-association with the CB6 cyanogen bromide fragment of collagen α1(I). In stark contrast, collagen extracted from a patient with severe recessive osteogenesis imperfecta caused by a CRTAP mutation—where 3-hydroxylation at Pro-986 was reduced to minimal levels—showed no detectable binding to the same CB6 domain [1]. This loss-of-function evidence directly implicates the 3-hydroxyl group in mediating intermolecular contacts required for ordered fibril assembly, a role entirely distinct from the triple-helix stabilisation conferred by 4-hydroxyproline.

Collagen fibrillogenesis Osteogenesis imperfecta Protein–protein interaction

Metabolic Fate and Urinary Excretion: 3-Hydroxyproline Constitutes Only ~3% of Corresponding 4-Hydroxyproline in Urine, Demonstrating Independent Catabolic Pathways

Adams et al. (1975) quantified total 3-hydroxyproline and 4-hydroxyproline in 24-h urine specimens from 18 healthy subjects using an isotope-dilution method. Urinary 3-Hyp averaged 3% of the corresponding 4-Hyp level (range consistent across individuals) [1]. Notably, a subject with hydroxyprolinemia who excreted grossly elevated 4-Hyp showed no concomitant increase in 3-Hyp, confirming that the two isomers are handled by independent catabolic pathways. This selective excretion pattern is attributable to the differential tissue origin of 3-Hyp (predominantly basement membrane collagen) and its relative resistance to proteolytic degradation compared with 4-Hyp-containing peptides.

Collagen metabolism Biomarker analysis Hydroxyproline catabolism

Mass Spectrometric Isomer Discrimination: EThcD Fragmentation Generates Characteristic w-Ions That Unambiguously Distinguish 3-Hydroxyproline from 4-Hydroxyproline, Overcoming a Long-Standing Analytical Blind Spot

3-Hydroxyproline and 4-hydroxyproline are isobaric (Δm = 0 Da) and have been considered indistinguishable by standard collision-induced dissociation (CID) mass spectrometry. Sackett et al. (2019) demonstrated that electron-transfer/higher-energy collision dissociation (EThcD) produces diagnostic w-ions specific to each isomer, enabling confident site-specific differentiation. Applying this strategy to decellularised human pancreas, the authors identified 108 3-Hyp sites and 530 4-Hyp sites—a greater than 5-fold increase in 3-Hyp identifications compared with previous CID-based reports [1]. The method also revealed unusual 3-hydroxylation at non-canonical sequence motifs (Gly-Hyp-Ala, Gly-Hyp-Val, Gly-Hyp-Gln, Gly-Hyp-Ser, Gly-Hyp-Arg), expanding the known substrate repertoire of prolyl 3-hydroxylases.

Mass spectrometry Hydroxyproline isomer discrimination Proteomics

Biotechnological Production of Cis-3-Hydroxy-L-Proline: A Defined L-Proline-3-Hydroxylase with Characterised Km Values Enables Stereospecific Synthesis Unavailable Through Standard 4-Hydroxylase Routes

U.S. Patent 6,413,748 describes an L-proline-3-hydroxylase enzyme that converts L-proline specifically to cis-3-hydroxy-L-proline in the presence of 2-ketoglutarate and Fe²⁺ [1]. The enzyme exhibits a Km of 0.49 mM for L-proline and 0.11 mM for 2-ketoglutarate (TES buffer, pH 7.0, 5 mM ascorbate), with an optimum pH of 6.5–7.5 and optimum temperature of 35–40 °C. In contrast to prolyl 4-hydroxylase, this 3-hydroxylase does not require peptide-bound substrate and produces the cis diastereomer rather than the trans configuration typical of collagen-derived 4-Hyp. The stereochemical outcome (cis vs. trans) is a critical distinction for applications where the specific diastereomer dictates biological activity, such as in the synthesis of conformationally constrained peptidomimetics.

Biocatalysis Cis-3-hydroxyproline synthesis Proline hydroxylase

3-Hydroxyproline (CAS 567-36-2) – Research and Industrial Application Scenarios Validated by Quantitative Differentiation Evidence


Collagen-Mimetic Peptide Synthesis Requiring Position-Specific Triple-Helix Thermal Tuning

Investigators designing collagen-like peptides with tailored melting temperatures must use authentic 3-Hyp to achieve the +4.5 °C Tm increase observed when 3-Hyp occupies the Xaa position of Gly-Xaa-4Hyp repeats [1]. Substitution with Pro or 4-Hyp will not reproduce this thermal shift and will confound structure–stability correlations. This is particularly relevant for biomaterials research where precise control over gelation temperature and triple-helix assembly kinetics is required.

In Vitro Reconstitution of Collagen Post-Translational Modification Cascades

Because prolyl 3-hydroxylase 2 is absolutely dependent on prior 4-hydroxylation of the substrate [1], cell-free collagen hydroxylation assays must be supplemented with pre-formed 3-Hyp-containing peptide standards to calibrate product formation. Purchasing pure 3-Hyp enables the synthesis of defined substrate and product peptides that bypass the sequential enzymatic hierarchy, facilitating kinetic characterisation of individual hydroxylases.

Clinical Biomarker Assays for Basement Membrane Collagen Turnover

Urinary 3-Hyp constitutes only ~3% of 4-Hyp and arises predominantly from basement membrane (type IV) collagen degradation [1]. Accurate LC-MS/MS quantification of 3-Hyp in urine or plasma therefore requires a pure 3-Hyp calibrator to avoid cross-talk from the far more abundant 4-Hyp signal. This application is directly relevant to monitoring disease progression in conditions involving basement membrane remodelling, such as diabetic nephropathy and Alport syndrome.

Site-Specific Collagen Hydroxylation Mapping by EThcD Mass Spectrometry

The >5-fold improvement in 3-Hyp site identification achieved by EThcD over conventional CID relies on the availability of authentic 3-Hyp reference peptides to generate diagnostic w-ion spectral libraries [1]. Proteomics facilities that procure high-purity 3-Hyp can validate their isomer discrimination workflows and expand their collagen modification databases, whereas those relying solely on 4-Hyp standards will systematically under-report 3-Hyp occupancy.

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